molecular formula C18H23FN4O2S B2936948 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034381-01-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2936948
CAS RN: 2034381-01-4
M. Wt: 378.47
InChI Key: POIMGYVBAGFGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN4O2S and its molecular weight is 378.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Methanesulfonamide pyrimidine-substituted compounds, including N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, have been synthesized and evaluated for their inhibitory effects on the enzyme HMG-CoA reductase. Such compounds have shown significant potential as cholesterol biosynthesis inhibitors, displaying potent activity in in vitro studies and in rat isolated hepatocytes (Watanabe et al., 1997).

Hypoglycemic Effects

Research on benzoic acid derivatives, related to repaglinide, a hypoglycemic agent, has explored the impact of structural modifications including the replacement of methoxy, fluoro, and methyl residues. These studies have contributed to the development of more effective hypoglycemic compounds for treating type 2 diabetes (Grell et al., 1998).

Herbicide Development

Compounds such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which share structural similarities with N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, have been investigated for their herbicidal activity. These studies focus on the discovery of new herbicides with high activity and faster degradation rates in soil, thus contributing to agricultural science (Chen et al., 2009).

CNS Disorder Treatment

Research on N-alkylated arylsulfonamides, including compounds structurally related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, has shown potential in the treatment of CNS disorders. These studies have led to the development of selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, which could be beneficial in treating complex diseases (Canale et al., 2016).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2S/c1-14-3-2-4-16(9-14)13-26(24,25)22-10-15-5-7-23(8-6-15)18-20-11-17(19)12-21-18/h2-4,9,11-12,15,22H,5-8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIMGYVBAGFGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

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